molecular formula C9H10BrClN4 B2468069 [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2413876-40-9

[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride

Cat. No.: B2468069
CAS No.: 2413876-40-9
M. Wt: 289.56
InChI Key: KENMTKNABMSNBT-UHFFFAOYSA-N
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Description

[2-(3-Bromophenyl)triazol-4-yl]methanamine hydrochloride is a small-molecule compound featuring a 1,2,3-triazole core substituted with a 3-bromophenyl group at position 2 and a methanamine group at position 4, forming a hydrochloride salt. Its molecular formula is C₉H₁₀BrClN₄, with a molecular weight of 289.56 g/mol. It is commonly utilized as a building block in medicinal chemistry, particularly in the development of adenosine receptor ligands and antimicrobial agents .

Properties

IUPAC Name

[2-(3-bromophenyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4.ClH/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14;/h1-4,6H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXZOUQXWSRELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2N=CC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the most widely reported method for constructing the triazole core. This one-pot, two-step process involves:

  • Synthesis of 3-Bromophenyl Azide :
    • Reactants : 3-Bromoaniline, sodium nitrite, and hydrochloric acid.
    • Conditions : Diazotization at 0–5°C for 30 minutes, followed by azide formation with sodium azide.
    • Yield : 85–90% (isolated via extraction with dichloromethane).
  • Cycloaddition with Propargylamine :
    • Reactants : 3-Bromophenyl azide, propargylamine, CuSO₄·5H₂O (catalyst), and sodium ascorbate (reducing agent).
    • Conditions : Stirred in tert-butanol/water (1:1) at 25°C for 12–24 hours.
    • Workup : The crude product is purified via silica gel chromatography (eluent: 5% methanol/dichloromethane) and treated with HCl gas in diethyl ether to form the hydrochloride salt.

Key Data :

Parameter Value
Reaction Time 12–24 hours
Temperature 25°C
Yield (Triazole) 78–85%
Purity (HPLC) >98%

Groebke–Blackburn–Bienaymé (GBB) Reaction Adaptations

The GBB three-component reaction has been modified to access triazole derivatives under milder conditions:

  • Reactants : 3-Bromobenzaldehyde, aminoguanidine bicarbonate, and tert-butyl isocyanide.
  • Conditions : Reflux in methanol with catalytic HCl (1 M) for 6 hours.
  • Mechanism : The reaction proceeds via imine formation, followed by cyclization to generate the triazole ring.
  • Post-Reaction Modifications :
    • Diazotization : Treatment with sodium nitrite in acetic acid at 0°C for 2 hours to introduce the methanamine group.
    • Salt Formation : Precipitation with HCl/diethyl ether.

Optimization Insights :

  • Solvent Impact : Methanol increases reaction rate compared to DMF or THF.
  • Catalyst Load : 10 mol% HCl maximizes yield without side-product formation.

Substitution Reactions on Preformed Triazole Cores

An alternative route involves functionalizing pre-synthesized triazole scaffolds:

  • Synthesis of 4-(Aminomethyl)-1H-1,2,3-triazole :
    • Reactants : 1H-1,2,3-triazole-4-carbaldehyde, hydroxylamine hydrochloride.
    • Conditions : Reflux in ethanol for 8 hours (yield: 70%).
  • Bromophenyl Integration via Suzuki Coupling :
    • Reactants : 4-(Aminomethyl)-1H-1,2,3-triazole, 3-bromophenylboronic acid, Pd(PPh₃)₄.
    • Conditions : Dioxane/water (4:1), 80°C, 12 hours.
    • Yield : 65–72% after column chromatography.

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost Efficiency
CuAAC 78–85 >98 High Moderate
GBB Reaction 65–75 95–97 Moderate Low
Substitution Route 60–72 90–95 Low High

Key Observations :

  • CuAAC offers superior yields and purity but requires toxic azide intermediates.
  • GBB adaptations avoid azides but necessitate strict temperature control during diazotization.
  • Substitution routes are cost-effective but suffer from lower yields due to competing side reactions.

Purification and Characterization

  • Chromatography : Silica gel (230–400 mesh) with 5–10% methanol/dichloromethane is standard for isolating the free base.
  • Salt Formation : HCl gas in diethyl ether achieves >99% protonation efficiency.
  • Analytical Techniques :
    • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (purity verification).
    • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.21 (triazole-H), 7.82–7.45 (bromophenyl-H), and 3.10 (methanamine-CH₂).

Challenges and Mitigation Strategies

  • Azide Handling : 3-Bromophenyl azide is thermally unstable. Mitigation: In-situ generation and immediate use.
  • Copper Residues : CuAAC reactions require EDTA washes to reduce catalyst contamination below 10 ppm.
  • Diazotization Exotherm : Controlled addition of NaNO₂ at 0°C prevents decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar triazole structures demonstrated promising activity against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme activity crucial for microbial survival .

Anticancer Properties

The anticancer potential of [2-(3-Bromophenyl)triazol-4-yl]methanamine has been explored in several studies. For instance, derivatives of triazoles have shown effectiveness against estrogen receptor-positive breast cancer cells (MCF7), with some compounds exhibiting IC50 values indicating potent growth inhibition . The structural modifications in the triazole ring can significantly influence the anticancer activity, making it a focal point for drug design .

Enzyme Inhibition

Triazole derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's. The binding interactions between these compounds and target enzymes have been elucidated through molecular docking studies, revealing their potential as therapeutic agents .

Industrial Applications

Beyond biological applications, [2-(3-Bromophenyl)triazol-4-yl]methanamine is also being investigated for its utility in materials science. Its chemical stability and reactivity make it suitable for developing new polymers and coatings. The compound's unique properties can lead to advancements in creating smart materials that respond to environmental stimuli .

Case Studies

  • Antimicrobial Screening : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria, showing that certain modifications could enhance antimicrobial efficacy significantly.
  • Anticancer Research : In vitro studies demonstrated that specific derivatives of triazoles were effective in inhibiting the proliferation of cancer cells, with ongoing research aimed at improving their potency through structural optimization.
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of triazole derivatives to specific targets, providing insights into their mechanism of action and guiding future drug development efforts.

Mechanism of Action

The mechanism of action of [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. The bromophenyl group enhances its binding affinity and specificity towards these targets, making it a potent compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on core heterocycles, substituent positions, and pharmacological properties. Key comparisons include:

Compound Name Core Structure Substituent Position Molecular Formula Key Properties Biological Activity Reference
[2-(3-Bromophenyl)triazol-4-yl]methanamine HCl 1,2,3-Triazole 3-Bromophenyl at C2 C₉H₁₀BrClN₄ LogP: 2.1; Soluble in DMSO Adenosine receptor ligand
[3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine HCl 1,2,4-Triazole 4-Bromophenyl at C3 C₉H₉BrClN₄ LogP: 2.3; Moderate solubility Antimicrobial (MIC: 8 µg/mL)
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl Oxadiazole 3-Bromophenyl at C3 C₉H₈BrClN₃O LogP: 2.5; Low aqueous solubility Enzyme inhibitor (Ki: 10 nM)
(4-Bromophenyl)methanamine HCl Benzene 4-Bromophenyl C₇H₈BrClN LogP: 1.8; High solubility Intermediate in synthesis

Key Findings

Triazole vs. This enhances receptor-binding affinity, as seen in adenosine receptor modulation . Oxadiazole derivatives, however, show greater metabolic stability due to reduced susceptibility to enzymatic oxidation .

Substituent Position Effects :

  • The 3-bromophenyl substituent in the target compound provides optimal steric and electronic effects for receptor interactions compared to 4-bromophenyl isomers (e.g., [3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine HCl). For example, 3-bromo derivatives exhibit higher potency in antimicrobial assays (MIC: 8 µg/mL vs. 16 µg/mL for 4-bromo analogues) .

Amine Modifications :

  • Primary amines (e.g., the target compound) demonstrate superior solubility in polar solvents compared to secondary or cyclic amines (e.g., piperidine-based derivatives like 4681 in ). This impacts bioavailability and formulation strategies .

Halogen Impact :

  • Bromine substituents enhance lipophilicity and binding to hydrophobic pockets in target proteins. Compared to chloro derivatives (e.g., [2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine]), bromine’s larger atomic radius improves van der Waals interactions but may reduce solubility .

Biological Activity

[2-(3-Bromophenyl)triazol-4-yl]methanamine hydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in pharmaceuticals, particularly due to its ability to interact with various biological targets, leading to significant therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazole ring, a bromophenyl group, and a methanamine moiety. The molecular formula is C10_{10}H10_{10}BrN5_{5}·HCl, with a molecular weight of approximately 289.56 g/mol. The presence of the bromophenyl group enhances the compound's hydrophobic interactions with biological targets, while the triazole ring contributes to its ability to form hydrogen bonds.

The biological activity of [2-(3-Bromophenyl)triazol-4-yl]methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. Its binding affinity allows it to modulate enzymatic activity effectively.
  • Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. This compound has demonstrated significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism often involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Data Table

The following table summarizes key biological activities associated with [2-(3-Bromophenyl)triazol-4-yl]methanamine hydrochloride:

Activity Type Effect Reference
Enzyme InhibitionInhibits metabolic enzymes
AntimicrobialEffective against bacterial and fungal strains
AnticancerCytotoxic effects on various cancer cell lines
CytotoxicityInduces apoptosis in human cancer cells

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of triazole derivatives on human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using the MTT assay. The results indicated that compounds similar to [2-(3-Bromophenyl)triazol-4-yl]methanamine hydrochloride exhibited IC50_{50} values in the low micromolar range, demonstrating potent cytotoxicity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition zones in cultures treated with the compound, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing [2-(3-Bromophenyl)triazol-4-yl]methanamine hydrochloride, and how should data be interpreted?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm the triazole and bromophenyl moieties, mass spectrometry (MS) to verify molecular weight (289.56 g/mol, C₉H₁₀BrClN₄), and X-ray diffraction (XRD) for crystallographic validation. For XRD, employ programs like SHELXL for refinement, particularly if twinning or high-resolution data is observed .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Guidelines : Store at -20°C for long-term stability (1–2 years) in airtight containers under inert gas (e.g., nitrogen). Short-term storage (1–2 weeks) at -4°C is acceptable. Avoid exposure to moisture and light to prevent decomposition .

Q. How can researchers confirm the purity of the compound before use in experiments?

  • Protocol : Perform HPLC with a reverse-phase C18 column (UV detection at 254 nm) and compare retention times against a certified reference standard. Use elemental analysis (C, H, N, Br, Cl) to validate stoichiometry .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Analysis : Cross-validate using dynamic NMR to assess rotational barriers (if applicable) and DFT calculations to model electronic environments. If crystallographic data conflicts with solution-state NMR, consider solvent effects or polymorphism. SHELX programs are critical for resolving twinning or disorder in XRD data .

Q. What synthetic strategies are optimal for introducing functional groups to the triazole or bromophenyl moieties?

  • Design :

  • Triazole modification : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append substituents at the triazole’s N1 position.
  • Bromophenyl reactivity : Leverage Suzuki-Miyaura cross-coupling (Pd catalysis) to replace the bromine with aryl/heteroaryl groups. Ensure anhydrous conditions and degassed solvents to prevent side reactions .

Q. How does the bromophenyl group influence the compound’s electronic properties and binding interactions?

  • Computational Insights : Perform density functional theory (DFT) to map electrostatic potential surfaces. The bromine atom’s electron-withdrawing effect reduces electron density on the phenyl ring, potentially enhancing π-stacking or halogen bonding in target interactions. Compare with chloro/fluoro analogs to isolate electronic effects .

Methodological Recommendations

  • Crystallization Challenges : If the compound resists crystallization, use vapor diffusion with acetonitrile/water mixtures. For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement .
  • Safety Protocols : Always use PPE (gloves, goggles) due to irritant properties. Handle waste via professional disposal services to avoid environmental contamination .

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